N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The compound N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:
- 5-methyl and 2,4-dioxo moieties: Influence hydrogen bonding and electronic properties.
- 3-phenyl substitution: Contributes to aromatic stacking interactions.
This compound’s synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization, as seen in analogous pyrrolo[3,2-d]pyrimidine syntheses (e.g., hydrogenation and coupling reactions) .
Properties
CAS No. |
923257-87-8 |
|---|---|
Molecular Formula |
C24H24N4O3 |
Molecular Weight |
416.481 |
IUPAC Name |
N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C24H24N4O3/c1-3-4-8-16-11-13-17(14-12-16)25-22(29)19-15-27(2)21-20(19)26-24(31)28(23(21)30)18-9-6-5-7-10-18/h5-7,9-15H,3-4,8H2,1-2H3,(H,25,29)(H,26,31) |
InChI Key |
DXPYNPLSGJPVKV-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound that belongs to the pyrrolo[3,2-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer treatment and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure characterized by:
- Pyrrolo ring : A five-membered ring containing nitrogen.
- Pyrimidine structure : A six-membered ring also containing nitrogen.
- Functional groups : Including a butylphenyl moiety and a carboxamide group.
These structural attributes contribute to its biological activity and potential interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit protein kinases involved in cancer cell signaling pathways. The compound's ability to modulate enzymatic activity is crucial for its potential as an anticancer agent:
- Mechanism of Action : The compound binds to specific protein targets, inhibiting enzymatic activities linked to tumor progression and survival. This dual-action mechanism may help overcome drug resistance in certain cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity. Studies have indicated that derivatives of this compound can effectively inhibit the growth of various microbial strains:
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
The presence of the butylphenyl group enhances its pharmacological profile compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrrolo[3,2-d]pyrimidines and their derivatives:
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various pyrrolo[2,3-d]pyrimidine derivatives against KB cells. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition .
- Dual Inhibition Mechanism : Research highlighted that certain derivatives act as dual inhibitors targeting both AICARFTase and GARFTase enzymes in the purine biosynthetic pathway. This dual action is particularly relevant for treating drug-resistant tumors .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on normal human foreskin fibroblasts (HFF-1) alongside tumor cell lines. While exhibiting potent activity against cancer cells (IC50 values ranging from 0.79 µM to 0.98 µM), the compound's effects on normal cells were comparatively less pronounced .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit dual inhibition of key enzymes involved in purine biosynthesis pathways, specifically glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). This dual action is particularly beneficial as it targets tumor cells at multiple sites, potentially overcoming drug resistance commonly observed in cancer therapies.
Enzyme Inhibition
Beyond its anticancer applications, this compound has been studied for its role as an enzyme inhibitor . The structural features of the pyrrolo[3,2-d]pyrimidine scaffold provide a versatile platform for designing inhibitors targeting various enzymes.
Specific Enzyme Targets
The compound has been identified as a potential inhibitor for several enzymes:
- GARFTase : Critical in the purine biosynthetic pathway; inhibition can lead to reduced proliferation of tumor cells.
- AICARFTase : Similar to GARFTase but acts downstream in the same pathway; dual inhibition could enhance therapeutic outcomes against resistant tumors .
Clinical Relevance
A study demonstrated that compounds structurally related to N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide showed significant antiproliferative effects on various human tumor cell lines. These findings suggest a promising avenue for developing new cancer therapies based on this chemical structure.
Comparison with Similar Compounds
Structural Variations in Core Frameworks
Key Observations :
- Core Flexibility : The pyrrolo[3,2-d]pyrimidine core (target compound) differs from pyrrolo[2,3-d]pyrimidine () in ring fusion position, altering electronic distribution and steric bulk. Thiazolo[3,2-a]pyrimidine derivatives () replace a pyrrole ring with a thiazole, increasing rigidity and sulfur-mediated interactions .
- Substituent Impact : The target’s 4-butylphenyl group contrasts with smaller substituents (e.g., piperazinyl in Compound 9 or sulfamoyl in ), suggesting tailored lipophilicity. Trifluoromethyl groups in and enhance electronegativity and metabolic stability but are absent in the target compound .
Physicochemical and Structural Insights
- Crystallography : Ethyl carboxylate analogs () exhibit triclinic crystal systems with intermolecular hydrogen bonding, suggesting the target’s carboxamide may similarly stabilize solid-state packing .
- Solubility : The target’s carboxamide group likely enhances aqueous solubility compared to ester derivatives (e.g., ’s ethyl carboxylate) but reduces it relative to sulfamoyl-containing analogs () .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
- Methodology : Use multi-step condensation reactions starting with substituted pyrrolo-pyrimidine precursors. For example, a three-step protocol involving:
Cyclization of substituted phenyl precursors with carboxamide groups under reflux in anhydrous DMF .
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Recrystallization from ethanol or DMF to achieve >98% purity (confirmed by HPLC) .
- Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry of amine coupling agents to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR in DMSO-d to confirm regiochemistry and substituent positions .
- X-ray Diffraction : Employ SHELX-97 for single-crystal structure refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15:1) to resolve disorder in phenyl/butyl groups .
- Key Considerations : For crystallography, slow evaporation from DMF/water mixtures often yields high-quality crystals .
Q. How can preliminary structure-activity relationships (SAR) be explored for this compound?
- Methodology :
Synthesize analogs with substitutions at the butylphenyl or pyrimidine-dione moieties .
Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric (Taft) parameters .
- Key Considerations : Use molecular docking (AutoDock Vina) to prioritize substituents likely to enhance target binding .
Advanced Research Questions
Q. How can structural ambiguities (e.g., tautomerism or conformational disorder) be resolved in crystallographic studies?
- Methodology :
- Perform high-resolution (≤0.8 Å) X-ray diffraction and refine using SHELXL with restraints for disordered atoms .
- Analyze dihedral angles (e.g., between pyrrolo and pyrimidine rings) and hydrogen-bonding networks (e.g., N–H⋯O interactions) to identify dominant tautomers .
Q. What strategies address contradictions between computational predictions and experimental bioactivity data?
- Methodology :
Validate computational models using free-energy perturbation (FEP) or QM/MM simulations to account for solvation effects .
Re-examine assay conditions (e.g., buffer pH, co-solvents) that may alter compound protonation states .
- Example : Discrepancies in IC values for similar compounds were resolved by adjusting assay temperature (25°C vs. 37°C) to reflect physiological conditions .
Q. How can impurities or degradation products be identified during scale-up synthesis?
- Methodology :
- Use LC-MS with high-resolution mass spectrometry (HRMS) to detect trace byproducts .
- Conduct stability studies under accelerated conditions (40°C/75% RH) and characterize degradants via -NMR and IR .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized receptors .
- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution if crystallization fails .
Methodological Best Practices
- Data Validation : Cross-validate crystallographic data with DFT-calculated bond lengths/angles (e.g., using Gaussian 16) .
- Reproducibility : Document synthetic protocols in detail, including solvent batch numbers and cooling rates during crystallization .
- Ethical Reporting : Disclose all negative results (e.g., failed coupling reactions) to guide future optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
